(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide
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Description
(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
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Biological Activity
(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide is a sulfonamide compound that has garnered interest in biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19N3O2S2
- Molecular Weight : 349.47 g/mol
- CAS Number : 1798977-19-1
This compound features a phenyl group, a thiazole-substituted pyrrolidine ring, and a sulfonamide moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research into the anticancer potential of thiazole derivatives has shown promising results. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound 12 | MCF-7 | 0.09 | |
Compound 13 | A549 | 0.03 | |
Compound 16 | Colo-205 | 0.01 |
In these studies, the thiazole moiety was found to enhance the anticancer activity, with certain compounds exhibiting IC50 values significantly lower than established chemotherapeutics like etoposide.
Antimicrobial Activity
The antimicrobial efficacy of thiazole-containing compounds has also been investigated. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 200 µg/mL | |
S. aureus | 400 µg/mL |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies and Research Findings
A detailed examination of related compounds reveals trends in biological activity:
- Anticonvulsant Activity : Analogues containing thiazole rings have shown anticonvulsant properties through modulation of neurotransmitter systems, indicating potential for neurological applications .
- Antioxidant Properties : Certain thiazole derivatives have demonstrated significant antioxidant activity, which could be beneficial in reducing oxidative stress-related diseases .
- Cytotoxicity Profiles : The cytotoxicity of related compounds has been evaluated across multiple cancer cell lines, with varying degrees of efficacy reported based on structural modifications.
Properties
IUPAC Name |
(E)-2-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-23(21,12-8-14-5-2-1-3-6-14)18-13-15-7-4-10-19(15)16-17-9-11-22-16/h1-3,5-6,8-9,11-12,15,18H,4,7,10,13H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOJSVVYBRIOV-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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